5-Norbornene-2,3-dicarbonyl chloride, trans-
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Overview
Description
5-Norbornene-2,3-dicarbonyl chloride, trans-: is a chemical compound with the molecular formula C9H8Cl2O2 . It is also known by its IUPAC name, bicyclo[2.2.1]hept-2-ene-5,6-dicarbonyl chloride . This compound is characterized by its bicyclic structure, which includes a norbornene ring system with two acyl chloride groups attached at the 2 and 3 positions in a trans configuration .
Mechanism of Action
Target of Action
Trans-5-Norbornene-2,3-dicarbonyl chloride, also known as tNBDC, primarily targets 1,3-diaminopropane on the surface of a modified polyacrylonitrile (mPAN) during the fabrication of DAPE-SCC/mPAN or DAPE-tNBDC/mPAN TFC membranes .
Mode of Action
tNBDC undergoes an interfacial polymerization reaction with 1,3-diaminopropane . This interaction results in the formation of a thin film composite (TFC) membrane, which is used in various applications, including water purification and gas separation.
Biochemical Pathways
The interfacial polymerization reaction it undergoes with 1,3-diaminopropane is a key process in the fabrication of tfc membranes .
Result of Action
The primary result of tNBDC’s action is the formation of TFC membranes through an interfacial polymerization reaction . These membranes have various applications, including in water purification and gas separation processes.
Action Environment
The action of tNBDC is influenced by the conditions of the interfacial polymerization reaction, such as temperature, pH, and the concentration of 1,3-diaminopropane . These factors can affect the efficiency of the reaction and the quality of the resulting TFC membrane.
Biochemical Analysis
Biochemical Properties
5-Norbornene-2,3-dicarbonyl chloride, trans- plays a significant role in biochemical reactions, particularly in the formation of polymers through interfacial polymerization reactions. It interacts with enzymes such as 1,3-diaminopropane, facilitating the formation of polyacrylonitrile-based membranes . These interactions are crucial for the development of thin-film composite membranes used in various filtration processes.
Cellular Effects
The effects of 5-Norbornene-2,3-dicarbonyl chloride, trans- on cellular processes are not extensively documented. It is known to cause moderate toxicity upon ingestion and skin contact This compound can influence cell function by potentially disrupting cell signaling pathways and gene expression due to its reactive nature
Molecular Mechanism
At the molecular level, 5-Norbornene-2,3-dicarbonyl chloride, trans- exerts its effects through binding interactions with biomolecules. It undergoes interfacial polymerization reactions, particularly with 1,3-diaminopropane, leading to the formation of polyacrylonitrile-based membranes . This process involves the formation of covalent bonds, which are essential for the stability and functionality of the resulting polymers.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 5-Norbornene-2,3-dicarbonyl chloride, trans- are critical factors. The compound is moderately stable but can emit toxic fumes of hydrogen chloride when heated to decomposition . Long-term effects on cellular function have not been extensively studied, but its reactivity suggests potential impacts on cellular processes over time.
Dosage Effects in Animal Models
The effects of 5-Norbornene-2,3-dicarbonyl chloride, trans- vary with different dosages in animal models. It is moderately toxic by ingestion, with an LD50 of 1830 mg/kg in rats High doses can lead to adverse effects, including severe skin burns and eye damage
Metabolic Pathways
Its interactions with enzymes such as 1,3-diaminopropane suggest involvement in polymerization processes . The compound’s reactivity may also influence metabolic flux and metabolite levels, although detailed studies are needed to confirm these effects.
Transport and Distribution
Within cells and tissues, 5-Norbornene-2,3-dicarbonyl chloride, trans- is likely transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can affect its activity and function, particularly in the formation of polyacrylonitrile-based membranes
Subcellular Localization
The subcellular localization of 5-Norbornene-2,3-dicarbonyl chloride, trans- is not well-characterized. Its role in polymerization reactions suggests that it may be directed to specific compartments or organelles involved in these processes . Targeting signals and post-translational modifications could play a role in its localization and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Norbornene-2,3-dicarbonyl chloride, trans- typically involves the reaction of norbornene derivatives with phosgene or thionyl chloride. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the product. For example, the reaction of norbornene-2,3-dicarboxylic acid with thionyl chloride in the presence of a catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of 5-Norbornene-2,3-dicarbonyl chloride, trans- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the product. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 5-Norbornene-2,3-dicarbonyl chloride, trans- undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride groups can be substituted with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Polymerization Reactions: It can participate in ring-opening metathesis polymerization (ROMP) to form polymers with unique properties.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Catalysts: Lewis acids, bases
Solvents: Dichloromethane, tetrahydrofuran
Major Products:
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Scientific Research Applications
Chemistry: 5-Norbornene-2,3-dicarbonyl chloride, trans- is used as a building block in organic synthesis and polymer chemistry. Its ability to undergo ROMP makes it valuable for creating advanced polymeric materials .
Biology and Medicine: In biological research, it is used to modify biomolecules and surfaces, enabling the study of protein-ligand interactions and the development of drug delivery systems.
Industry: Industrially, it is employed in the production of high-performance coatings, adhesives, and composite materials due to its reactivity and ability to form strong covalent bonds.
Comparison with Similar Compounds
- cis-5-Norbornene-2,3-dicarbonyl chloride
- 5-Norbornene-2,3-dicarboxylic acid
- 5-Norbornene-2,3-dicarboxylic anhydride
Comparison: Compared to its cis isomer, 5-Norbornene-2,3-dicarbonyl chloride, trans- exhibits different reactivity and physical properties due to the spatial arrangement of its acyl chloride groups. This trans configuration allows for more efficient polymerization and surface modification reactions.
Properties
CAS No. |
4582-21-2 |
---|---|
Molecular Formula |
C9H8Cl2O2 |
Molecular Weight |
219.06 g/mol |
IUPAC Name |
(1R,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl chloride |
InChI |
InChI=1S/C9H8Cl2O2/c10-8(12)6-4-1-2-5(3-4)7(6)9(11)13/h1-2,4-7H,3H2/t4-,5+,6-,7-/m1/s1 |
InChI Key |
KANQIAARVSWKKG-XZBKPIIZSA-N |
SMILES |
C1C2C=CC1C(C2C(=O)Cl)C(=O)Cl |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@H]([C@@H]2C(=O)Cl)C(=O)Cl |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)Cl)C(=O)Cl |
Key on ui other cas no. |
707-80-2 4582-21-2 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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